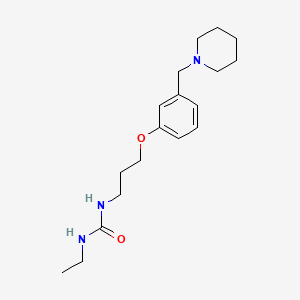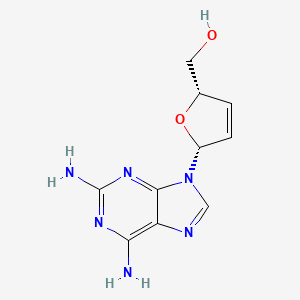
Dalcotidina
Descripción general
Descripción
Dalcotidine, also known as KU-1257, is a novel histamine H2 receptor antagonist. It is characterized by its ability to inhibit gastric acid secretion and promote the healing of chronic ulcers. Dalcotidine has shown promising results in improving the quality of ulcer healing and reducing ulcer recurrence and relapse rates .
Aplicaciones Científicas De Investigación
Dalcotidine has several scientific research applications, including:
Chemistry: Used as a histamine H2 receptor antagonist in various chemical studies.
Biology: Investigated for its effects on gastric mucus secretion and ulcer healing.
Industry: Utilized in the development of pharmaceuticals targeting histamine receptors.
Mecanismo De Acción
Dalcotidine exerts its effects by competitively inhibiting histamine H2 receptors. This inhibition leads to a reduction in gastric acid secretion and promotes the healing of chronic ulcers . The molecular targets involved include the histamine H2 receptors, and the pathways affected are related to gastric acid secretion and ulcer healing.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dalcotidine plays a significant role in biochemical reactions by interacting with histamine H2 receptors. As a competitive antagonist, it binds to these receptors, preventing histamine from exerting its effects. This interaction inhibits the secretion of gastric acid, which is crucial for the healing of chronic ulcers . The compound’s molecular formula is C18H29N3O2, and it has a molecular weight of 319.44 g/mol .
Cellular Effects
Dalcotidine influences various types of cells, particularly those in the gastrointestinal tract. By inhibiting histamine H2 receptors, it reduces gastric acid secretion, which helps in the healing of gastric and duodenal ulcers. This reduction in acid secretion can also impact cell signaling pathways, gene expression, and cellular metabolism, leading to improved healing and reduced recurrence of ulcers .
Molecular Mechanism
At the molecular level, Dalcotidine exerts its effects by competitively binding to histamine H2 receptors. This binding prevents histamine from activating these receptors, thereby inhibiting the secretion of gastric acid. Additionally, Dalcotidine has been shown to improve the quality of ulcer healing by enhancing the regeneration of mucosal and granulation tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dalcotidine have been observed over time. Studies have shown that the compound remains stable and effective in promoting ulcer healing throughout the period of administration. Even after discontinuation, Dalcotidine continues to exhibit beneficial effects, reducing the recurrence and relapse rates of ulcers .
Dosage Effects in Animal Models
The effects of Dalcotidine vary with different dosages in animal models. At therapeutic doses, it effectively promotes ulcer healing and inhibits gastric acid secretion. At higher doses, there may be potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Dalcotidine is involved in metabolic pathways related to histamine H2 receptor antagonism. It interacts with enzymes and cofactors that regulate gastric acid secretion. By inhibiting these pathways, Dalcotidine reduces acid production and promotes ulcer healing. The compound’s metabolic effects also include changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, Dalcotidine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites effectively. The transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy .
Subcellular Localization
Dalcotidine’s subcellular localization is primarily within the gastrointestinal tract, where it exerts its effects on histamine H2 receptors. The compound may also undergo post-translational modifications that direct it to specific compartments or organelles. These modifications are essential for its activity and function in promoting ulcer healing .
Métodos De Preparación
The synthesis of Dalcotidine involves the preparation of an emulsion through a low-speed homogenization process, followed by passing the emulsion through membranes such as SPG or PTEE . The industrial production methods for Dalcotidine are not extensively documented, but the preparation method for in vivo formula includes mixing DMSO, PEG300, Tween 80, and ddH2O .
Análisis De Reacciones Químicas
Dalcotidine undergoes various chemical reactions, including:
Oxidation: Dalcotidine can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.
Substitution: Dalcotidine can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not extensively detailed in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Dalcotidine is unique compared to other histamine H2 receptor antagonists due to its dual action on chronic gastric and duodenal ulcers. Similar compounds include:
Cimetidine: Another histamine H2 receptor antagonist, but with different healing properties.
Famotidine: Known for its effects on gastric acid secretion but differs in its ulcer healing properties.
Roxatidine acetate: Similar in its action on gastric acid secretion but varies in its effectiveness in ulcer healing.
Dalcotidine stands out due to its potent promoting action on the healing of chronic ulcers and its ability to improve the quality of ulcer healing .
Propiedades
IUPAC Name |
1-ethyl-3-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-2-19-18(22)20-10-7-13-23-17-9-6-8-16(14-17)15-21-11-4-3-5-12-21/h6,8-9,14H,2-5,7,10-13,15H2,1H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQBXMFONNZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048806 | |
| Record name | Dalcotidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120958-90-9 | |
| Record name | N-Ethyl-N′-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120958-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dalcotidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120958909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dalcotidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DALCOTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9968S2UKFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2-Ethylphenyl)-2-(3h-Imidazo[4,5-B]pyridin-2-Ylsulfanyl)acetamide](/img/structure/B1669707.png)



![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)


![3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B1669718.png)